![molecular formula C24H26N2O5S B2768867 methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate CAS No. 1212252-94-2](/img/structure/B2768867.png)

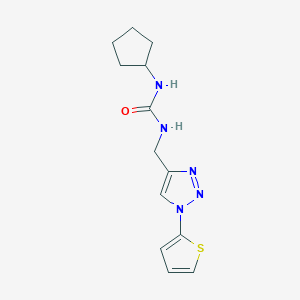

methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

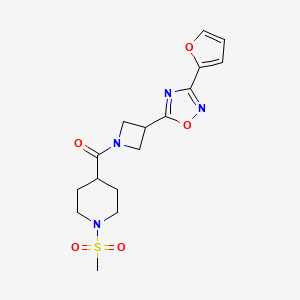

The synthesis of similar compounds involves ring opening cyclization of p-aminobenzoic acid with maleic anhydride to yield maleanilic acid, which in turn affords N-arylmaleimide via ring closed cyclization . Azomethine-N-oxides are obtained by condensation of N-arylhydroxylamine with differently substituted benzaldehydes followed by refluxing of N-arylmaleimide with differently substituted azomethine-N-oxides to pyrrolo-isoxazole benzoic acid derivatives as cis- and trans-stereoisomers .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a cyclohexyl group, a phenyl group, a pyrrolo-isoxazole group, and a methylthiophene group. The exact structure would need to be determined through methods such as X-ray crystallography .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Heterocyclic Compound Development

Synthesis Techniques

A study by Gaywood and Mcnab (2009) highlights the synthetic versatility of related heterocyclic compounds through Flash Vacuum Pyrolysis (FVP), leading to the formation of novel heteroindoxyl and heteroindigotin derivatives. These methodologies provide a basis for the synthesis of complex molecules, including the specified methyl thiophene carboxylate derivative, through manipulation of heterocyclic scaffolds (Gaywood & Mcnab, 2009).

Antimicrobial Activity

Research conducted by Nural et al. (2018) on similar structures, specifically methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, demonstrates their promising antimicrobial properties. Such compounds, derived through cyclization reactions, exhibited significant activity against bacterial and mycobacterial strains, suggesting potential applications in developing new antimycobacterial agents (Nural et al., 2018).

Functionalized Isoxazoles

The creation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as discussed by Ruano, Fajardo, and Martín (2005) serves as a scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles. This illustrates the potential of employing advanced synthetic routes to access a wide array of functionalized heterocycles, which could include derivatives of the compound (Ruano et al., 2005).

Aziridine Esters Development

Alves et al. (2000) explored the use of aromatic nitrogen heterocycles to synthesize novel aziridine esters, demonstrating the alkylating efficiency of these compounds. Such studies are crucial for understanding the chemical behavior of complex molecules, potentially including the synthesis or functionalization of the specified methyl thiophene carboxylate derivative (Alves et al., 2000).

α-Aminopyrrole Derivatives Synthesis

Galenko et al. (2019) developed a methodology for synthesizing methyl 5-aminopyrrole-3-carboxylates, further demonstrating the versatility of isoxazole intermediates in heterocyclic chemistry. This method could potentially be applied or adapted to synthesize analogs of the compound of interest, further expanding its research applications (Galenko et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-14-13-17(24(29)30-2)23(32-14)25-21(27)18-19(15-9-5-3-6-10-15)26(31-20(18)22(25)28)16-11-7-4-8-12-16/h4,7-8,11-13,15,18-20H,3,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVKHQKSXSTCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5CCCCC5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-methyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2768804.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2768805.png)

![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)